molecular formula C16H20N2O B051861 N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide CAS No. 12656-98-3

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide

Cat. No. B051861
CAS RN: 12656-98-3
M. Wt: 256.34 g/mol
InChI Key: OBBDJQMNZLQVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide involves a variety of chemical reactions, including the use of dipolarophiles and pyridine N-oxides. One study investigated the sequential pericyclic reactions of pyridine N-oxides with phenylsulfonylpropadiene, leading to the formation of cycloadducts and providing insights into the reaction mechanisms and molecular orbital considerations (Matsuoka et al., 1993).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide has been analyzed using Fourier transform infrared (FTIR) and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations. This analysis provides detailed information on the vibrational frequencies, geometry, and normal modes of vibration, revealing the compound's intricate structural characteristics (Renuga et al., 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cycloadditions and reactions with dipolarophiles, which have been explored to understand its reactivity and regioselectivity. The study of these reactions provides valuable insights into the compound's chemical behavior and potential applications (Matsuoka et al., 1992).

Scientific Research Applications

Synthesis and Characterization

  • N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide has been utilized in the synthesis and characterization of various compounds. For example, its derivatives are used in synthesizing copper(I) complexes with novel bidentate iminopyridine ligands, showcasing its role in the formation of complex metallic structures (Dehghanpour et al., 2007).

Reaction with Dipolarophiles

  • This compound participates in reactions with dipolarophiles. Studies have shown its involvement in cycloadditions with substituted phenyl isocyanates, leading to the formation of various pyridine derivatives (Hisano et al., 1979).

Spectroscopic Analysis

  • The compound has been the subject of detailed spectroscopic analysis using techniques like FTIR and Raman spectra. These studies help understand its molecular structure and vibrational properties, essential for its application in various fields of chemistry (Renuga et al., 2014).

Catalytic Applications

  • It has been explored for its catalytic properties, particularly in the selective oxidation of tertiary amines. This research opens avenues for its use in catalytic processes, particularly in organic synthesis (Pina et al., 2007).

Coordination Chemistry

  • Research has been conducted on its role in coordination chemistry, especially in the formation of dimethylplatinum(II) complexes. This highlights its potential in creating novel organometallic compounds (Thorn & Calabrese, 1988).

Copolymerization Processes

  • The compound is used in copolymerization processes involving chromium(III) amino-bis(phenolato) complexes. Its role in these processes is critical for understanding polymer formation and structure (Devaine-Pressing et al., 2015).

properties

IUPAC Name

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBDJQMNZLQVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891481
Record name Pheniramine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide

CAS RN

12656-98-3
Record name Pheniramine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Reactant of Route 2
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Reactant of Route 4
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Reactant of Route 5
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.